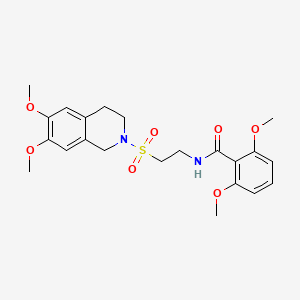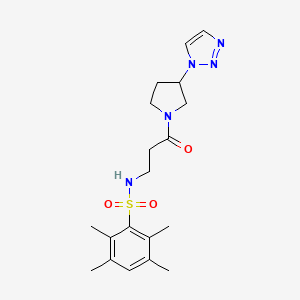
N-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 1H-1,2,3-triazol ring and a pyrrolidin ring . 1H-1,2,3-triazol is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrrolidin is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . Pyrrolidin rings can be synthesized through various methods, including cyclization reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazol and pyrrolidin rings. These rings can participate in various chemical reactions, depending on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing triazole rings are stable and have good solubility in polar solvents . Pyrrolidines are typically colorless liquids or solids .Applications De Recherche Scientifique
Facile Synthesis and Mechanistic Studies
A study by Lakshman et al. (2014) elaborates on the synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents like 1H-benzo[d][1,2,3]triazol-1-yl 4-methylbenzenesulfonate (Bt-OTs), demonstrating their utility in preparing acyclic nucleoside-like compounds and investigating their nucleophilic substitution reactions. This study provides insights into the versatility of triazole and sulfonamide derivatives in synthesizing novel compounds with potential biological applications (Lakshman et al., 2014).
Antibacterial and Antifungal Activities
Research by Wang et al. (2010) synthesized novel sulfanilamide-derived 1,2,3-triazole compounds, showcasing their promising antibacterial potency. This highlights the role of sulfonamide and triazole functionalities in developing new antimicrobial agents, which could be relevant to the research applications of the compound (Wang et al., 2010).
Structural Characterization and Bioactivity
Cheng De-ju (2015) investigated methylbenzenesulfonamide CCR5 antagonists, which are significant for their potential use in preventing HIV-1 infection. This study underlines the importance of structural characterization in understanding the bioactivity of sulfonamide derivatives, which may extend to the compound under discussion (Cheng De-ju, 2015).
Antitubercular Agent Potential
Purushotham and Poojary (2018) explored the antitubercular potential of a sulfonamide derivative by docking against the enoyl reductase enzyme of Mycobacterium tuberculosis. This study suggests that related compounds, including those with triazole and sulfonamide moieties, could be investigated for their potential as antitubercular agents (Purushotham & Poojary, 2018).
Solid-State Characterization for Dementia Treatment
A study on AND-1184 by Pawlak et al. (2021) involving structural investigation through single-crystal X-ray and solid-state NMR characterizes a potential Active Pharmaceutical Ingredient (API) for treating dementia. It illustrates the significance of detailed structural analysis in developing therapeutic compounds, which may be applicable to the research and development of similar complex molecules (Pawlak et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,3,5,6-tetramethyl-N-[3-oxo-3-[3-(triazol-1-yl)pyrrolidin-1-yl]propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-13-11-14(2)16(4)19(15(13)3)28(26,27)21-7-5-18(25)23-9-6-17(12-23)24-10-8-20-22-24/h8,10-11,17,21H,5-7,9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXBPIIEISHPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C=CN=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

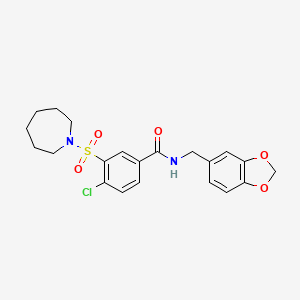
![6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride](/img/structure/B2805688.png)
![1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2805691.png)
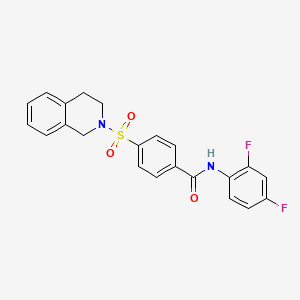
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2805693.png)
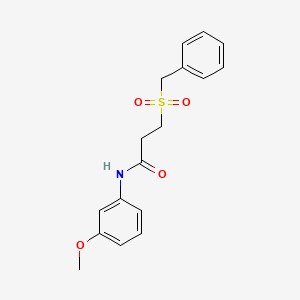
![4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine](/img/structure/B2805696.png)
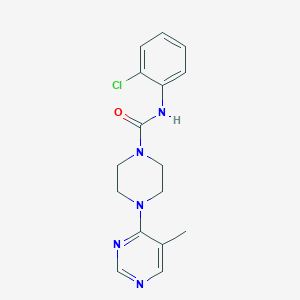
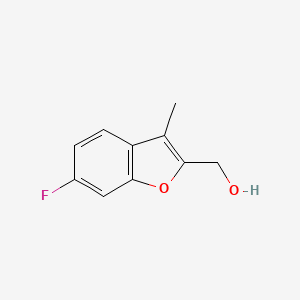
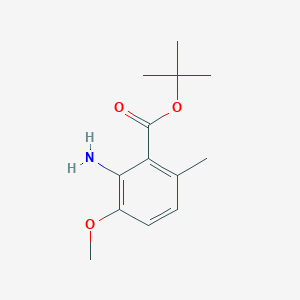
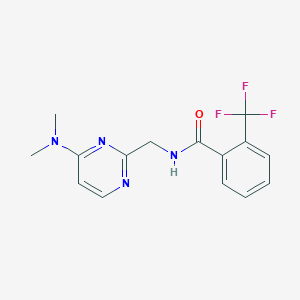
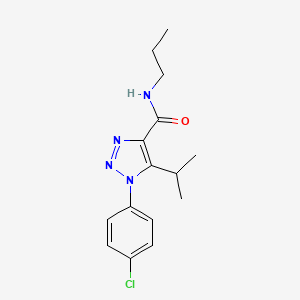
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2805707.png)
